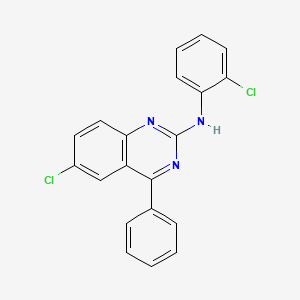

6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine

CAS No.: 330662-95-8

Cat. No.: VC6883404

Molecular Formula: C20H13Cl2N3

Molecular Weight: 366.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 330662-95-8 |

|---|---|

| Molecular Formula | C20H13Cl2N3 |

| Molecular Weight | 366.25 |

| IUPAC Name | 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine |

| Standard InChI | InChI=1S/C20H13Cl2N3/c21-14-10-11-17-15(12-14)19(13-6-2-1-3-7-13)25-20(23-17)24-18-9-5-4-8-16(18)22/h1-12H,(H,23,24,25) |

| Standard InChI Key | ZGCNBVZWKADHQA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4Cl |

Introduction

Chemical Structure and Nomenclature

6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine (molecular formula: ) features a quinazoline backbone—a bicyclic system comprising fused benzene and pyrimidine rings. Key substituents include:

-

A chlorine atom at position 6 of the quinazoline ring.

-

A phenyl group at position 4.

-

An N-(2-chlorophenyl) group at position 2.

The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. The compound’s molecular weight is 376.26 g/mol, with a calculated exact mass of 375.053 Da . Its topological polar surface area (TPSA) is 45.8 Ų, suggesting moderate permeability, while the LogP value of 5.2 indicates significant lipophilicity .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of quinazoline derivatives typically involves multi-step reactions, as exemplified by patents describing analogous compounds. One method adapted from US3932325A involves:

-

Chloroacetylation: Reacting 2-amino-5-chlorobenzophenone with chloroacetyl chloride in ethyl acetate and 3 N NaOH at 15°C to form 2-chloroacetamido-5-chlorobenzophenone.

-

Iminochloride Formation: Treating the intermediate with thionyl chloride and pyridine in methylene chloride under reflux to yield 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone.

-

Cyclization: Reacting the iminochloride with hydroxylamine hydrochloride to form the quinazoline-3-oxide intermediate, which is further modified to introduce the N-(2-chlorophenyl) group.

Key reaction conditions include nitrogen atmospheres, aprotic solvents, and temperatures ranging from 15°C to 80°C . Modifications to this pathway could enable the synthesis of 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine by substituting reagents to introduce the 2-chlorophenyl amine.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 376.26 g/mol | |

| LogP | 5.2 | |

| TPSA | 45.8 Ų | |

| Melting Point | Not reported | – |

The absence of melting point data underscores the need for further experimental characterization.

Pharmacological Profile and Mechanisms of Action

Proposed Mechanism

The compound’s mechanism likely involves:

-

Kinase Inhibition: Interaction with ATP-binding pockets of kinases (e.g., EGFR or VEGFR), disrupting signaling pathways.

-

COX-II Binding: Blocking arachidonic acid conversion to prostaglandins, thereby reducing inflammation .

Future Research Directions

-

Synthesis Optimization: Developing scalable routes with higher yields and purity.

-

In Vivo Studies: Evaluating pharmacokinetics and efficacy in animal models.

-

Target Identification: Using proteomics to elucidate binding partners.

-

Toxicology Assessments: Acute and chronic toxicity studies to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume